3-(3,4-dimethoxybenzylidene)-6-methyl-2,3-dihydro-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxybenzylidene)-6-methyl-2,3-dihydro-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of the dimethoxybenzylidene moiety and the chromenone core structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxybenzylidene)-6-methyl-2,3-dihydro-4H-chromen-4-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the condensation of 3,4-dimethoxybenzaldehyde with 6-methyl-4H-chromen-4-one in the presence of a base such as potassium hydroxide (KOH). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxybenzylidene)-6-methyl-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
3-(3,4-Dimethoxybenzylidene)-6-methyl-2,3-dihydro-4H-chromen-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxybenzylidene)-6-methyl-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound, known for its use in various organic reactions.
6-Methyl-4H-chromen-4-one: The chromenone core structure, which is a key component of the target compound.
Curcumin Derivatives: Compounds with similar structural features and biological activities, often studied for their therapeutic potential.
Uniqueness
3-(3,4-Dimethoxybenzylidene)-6-methyl-2,3-dihydro-4H-chromen-4-one stands out due to its specific combination of the dimethoxybenzylidene moiety and the chromenone core
Properties
Molecular Formula |
C19H18O4 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-6-methylchromen-4-one |
InChI |
InChI=1S/C19H18O4/c1-12-4-6-16-15(8-12)19(20)14(11-23-16)9-13-5-7-17(21-2)18(10-13)22-3/h4-10H,11H2,1-3H3/b14-9+ |
InChI Key |
GIKNBMUYISUEKV-NTEUORMPSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=CC3=CC(=C(C=C3)OC)OC)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.